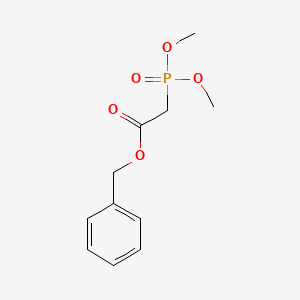
5-(4-スルホニルクロリドフェニル)-1,3-オキサゾール
概要
説明
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an oxazole ring at the 4-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide groups for studying biological processes.
Medicine: Utilized in the development of drugs, particularly those targeting enzymes and receptors that interact with sulfonamide groups.
Industry: Applied in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
生化学分析
Biochemical Properties
4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with amino groups, hydroxyl groups, and thiol groups. This interaction can modify the activity of enzymes and proteins, making it a valuable tool in studying enzyme mechanisms and protein functions. For example, it can inhibit enzymes by sulfonylating active site residues, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a selective inhibitor of specific enzymes, affecting cell signaling pathways and gene expression. At higher concentrations, it may cause cytotoxicity by disrupting cellular metabolism and inducing oxidative stress. This compound has been shown to influence cell proliferation, apoptosis, and differentiation in various cell types .
Molecular Mechanism
At the molecular level, 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also affect gene expression by modifying transcription factors or other regulatory proteins. The sulfonylation of specific residues can alter protein conformation and function, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride in animal models vary with dosage. At low doses, it may selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactivity and potential to form covalent bonds with cellular macromolecules. Threshold effects and dose-dependent toxicity should be carefully evaluated in preclinical studies .
Metabolic Pathways
4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. This compound may also be metabolized by cellular enzymes, resulting in the formation of sulfonic acid derivatives and other metabolites .
Transport and Distribution
Within cells and tissues, 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within cells can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride is determined by its chemical properties and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. The localization of this compound can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride typically involves the reaction of 4-(1,3-oxazol-5-yl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:
4-(1,3-oxazol-5-yl)benzenesulfonic acid+SOCl2→4-(1,3-oxazol-5-yl)benzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in aqueous conditions or in the presence of a weak base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction process.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic acids: Formed from hydrolysis reactions.
Sulfonyl hydrides: Formed from reduction reactions.
作用機序
The mechanism of action of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form sulfonamide and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
4-(1,3-oxazol-2-yl)benzenesulfonyl chloride: Similar structure but with the oxazole ring substituted at the 2-position.
4-(1,3-thiazol-5-yl)benzenesulfonyl chloride: Contains a thiazole ring instead of an oxazole ring.
4-(1,3-oxazol-5-yl)benzenesulfonic acid: The sulfonic acid derivative of the compound.
Uniqueness
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is unique due to its specific substitution pattern and reactivity. The presence of the oxazole ring at the 5-position enhances its electrophilicity and makes it a versatile reagent in organic synthesis. Its ability to form stable sulfonamide derivatives is particularly valuable in medicinal chemistry and drug development.
特性
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUTLAPXWBIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380059 | |
| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-66-4 | |
| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















